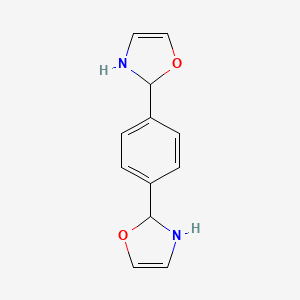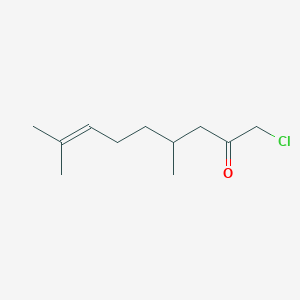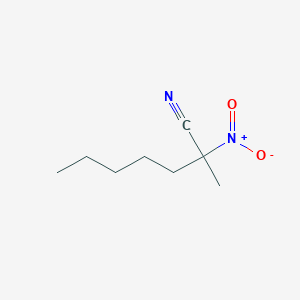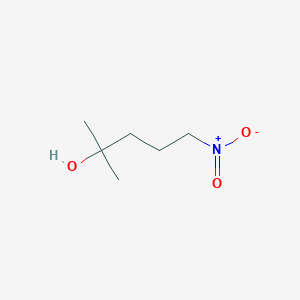
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- is a complex organic compound that belongs to the class of benzodioxins These compounds are characterized by a dioxin ring fused to a benzene ring, with various substituents that can significantly alter their chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Addition of the Isopropylidene Group: This step may involve the reaction of the intermediate compound with isopropylidene chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalyst Optimization: Using highly efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or carboxylic acids.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in various substituted benzodioxin derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin-2(3H)-one: The parent compound without the methoxy and isopropylidene groups.
6,8-Dimethoxy-1,4-benzodioxin-2(3H)-one: Lacking the isopropylidene group.
3-(1-Methylethylidene)-1,4-benzodioxin-2(3H)-one: Lacking the methoxy groups.
Uniqueness
1,4-Benzodioxin-2(3H)-one, 6,8-dimethoxy-3-(1-methylethylidene)- is unique due to the combination of methoxy and isopropylidene groups, which can influence its chemical reactivity and potential applications. These substituents may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
80453-42-5 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
5,7-dimethoxy-2-propan-2-ylidene-1,4-benzodioxin-3-one |
InChI |
InChI=1S/C13H14O5/c1-7(2)11-13(14)18-12-9(16-4)5-8(15-3)6-10(12)17-11/h5-6H,1-4H3 |
Clé InChI |
RUSOQDVMBDLJIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C(=O)OC2=C(O1)C=C(C=C2OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)


